molecular formula C5H8F2O4S B2489671 3,3-Difluoro-4-methanesulfonylbutanoic acid CAS No. 2228845-63-2

3,3-Difluoro-4-methanesulfonylbutanoic acid

Cat. No.: B2489671
CAS No.: 2228845-63-2
M. Wt: 202.17
InChI Key: ZVGSTSVNXQJWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-4-methanesulfonylbutanoic acid is an organic compound with the molecular formula C5H8F2O4S and a molecular weight of 202.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a methanesulfonyl group attached to a butanoic acid backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-methanesulfonylbutanoic acid typically involves the introduction of fluorine atoms and a methanesulfonyl group to a butanoic acid derivative. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-methanesulfonylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce methyl-substituted butanoic acids.

Scientific Research Applications

3,3-Difluoro-4-methanesulfonylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Difluoro-4-methanesulfonylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and methanesulfonyl group can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-4-methylsulfonylbutanoic acid: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.

    3,3-Difluoro-4-chlorobutanoic acid: Contains a chlorine atom instead of the methanesulfonyl group.

    3,3-Difluoro-4-hydroxybutanoic acid: Features a hydroxyl group in place of the methanesulfonyl group.

Uniqueness

3,3-Difluoro-4-methanesulfonylbutanoic acid is unique due to the presence of both fluorine atoms and a methanesulfonyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

3,3-difluoro-4-methylsulfonylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O4S/c1-12(10,11)3-5(6,7)2-4(8)9/h2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGSTSVNXQJWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(CC(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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